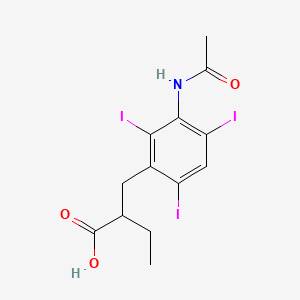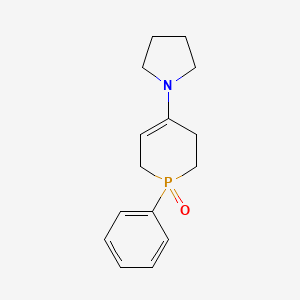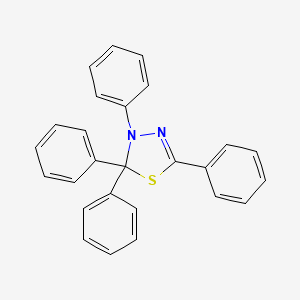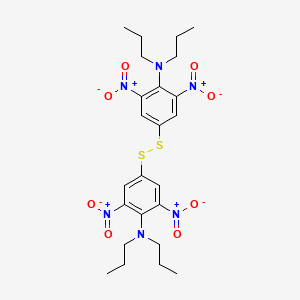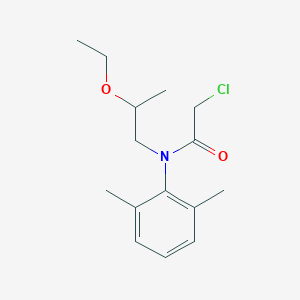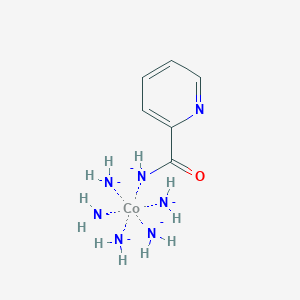
1,1',1''-(Bromomethanetriyl)tris(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) is a chemical compound with the molecular formula C19H12BrN3O6 It is characterized by the presence of three nitrobenzene groups attached to a central bromomethane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) typically involves the bromination of tris(4-nitrophenyl)methane. The reaction is carried out under controlled conditions to ensure the selective bromination of the central carbon atom. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Further oxidized products, though these are less common.
Scientific Research Applications
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their function through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(1,1,1-Ethanetriyl)tris(4-nitrobenzene): Similar structure but with an ethane core instead of bromomethane.
Tris(4-nitrophenyl)methane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
The bromine atom allows for versatile substitution reactions, while the nitro groups provide electron-withdrawing effects that can be exploited in various chemical and biological contexts .
Properties
CAS No. |
38389-64-9 |
|---|---|
Molecular Formula |
C19H12BrN3O6 |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
1-[bromo-bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H12BrN3O6/c20-19(13-1-7-16(8-2-13)21(24)25,14-3-9-17(10-4-14)22(26)27)15-5-11-18(12-6-15)23(28)29/h1-12H |
InChI Key |
RIPAOAYGWVXNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



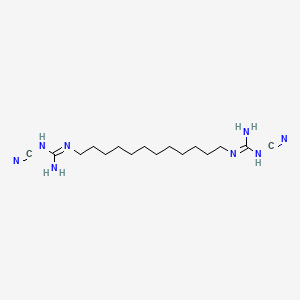
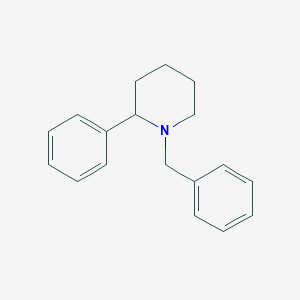
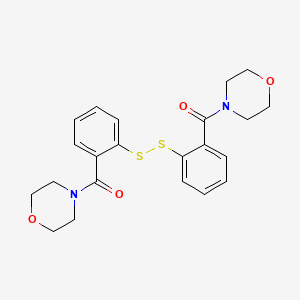
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
